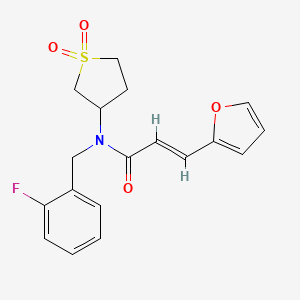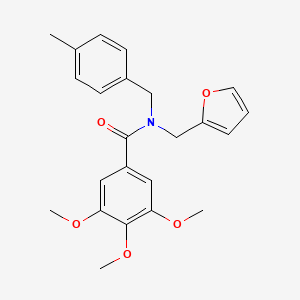![molecular formula C20H25NO5S B11415173 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide](/img/structure/B11415173.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido group, a furan ring with a methyl substituent, and a propoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring, followed by oxidation to introduce the dioxido group.
Synthesis of the Furan Ring: The furan ring with a methyl substituent can be synthesized through a series of reactions starting from a suitable furan precursor.
Coupling Reactions: The tetrahydrothiophene and furan intermediates are then coupled with a benzamide derivative through amide bond formation.
Introduction of the Propoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, “this compound” may be explored as a potential drug candidate. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also make it suitable for use in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide” depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-methoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-ethoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-butoxybenzamide
Uniqueness
The uniqueness of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide” lies in its specific combination of functional groups and structural features. The presence of the dioxido tetrahydrothiophene ring, the methyl-substituted furan ring, and the propoxybenzamide core provides a distinct chemical profile that may result in unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H25NO5S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H25NO5S/c1-3-11-25-18-8-5-16(6-9-18)20(22)21(13-19-7-4-15(2)26-19)17-10-12-27(23,24)14-17/h4-9,17H,3,10-14H2,1-2H3 |
InChI Key |
LHJRYXCIBQFNAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11415093.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11415098.png)
![Methyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11415111.png)
![2-(2-Hydroxyethyl)-1'-(prop-2-EN-1-YL)-1',2',3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B11415112.png)

![3-methyl-1-oxo-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11415139.png)
![3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11415144.png)
![Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11415151.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415159.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B11415161.png)
![1H-1,3-Benzimidazole, 2-[(4-methoxyphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B11415165.png)
![6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11415184.png)
![1-(2-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11415189.png)
